Xylose-13C5,d6

LC-MS/MS Isotope Dilution Internal Standard Design

Xylose-13C5,d6 (systematic name D-[UL-13C5;UL-2H6]xylose) is a uniformly dual-labeled stable isotope analog of the pentose sugar D-xylose, bearing five carbon-13 atoms (¹³C₅) and six deuterium atoms (d₆). With a molecular weight of 161.13 g/mol and a molecular formula of ¹³C₅H₄D₆O₅ , it is classified as a stable isotope-labeled carbohydrate designed for use as an internal standard (SIL-IS) in mass spectrometry-based quantification.

Molecular Formula C5H10O5
Molecular Weight 161.13 g/mol
Cat. No. B12410744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-13C5,d6
Molecular FormulaC5H10O5
Molecular Weight161.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D
InChIKeyPYMYPHUHKUWMLA-YSVDCFRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-13C5,d6 – Stable Isotope-Labeled Internal Standard for Quantitative Carbohydrate Analysis


Xylose-13C5,d6 (systematic name D-[UL-13C5;UL-2H6]xylose) is a uniformly dual-labeled stable isotope analog of the pentose sugar D-xylose, bearing five carbon-13 atoms (¹³C₅) and six deuterium atoms (d₆). With a molecular weight of 161.13 g/mol and a molecular formula of ¹³C₅H₄D₆O₅ , it is classified as a stable isotope-labeled carbohydrate designed for use as an internal standard (SIL-IS) in mass spectrometry-based quantification . The compound exhibits isotopic enrichment of 99 atom % ¹³C and 98 atom % D, and chemical purity ≥98% as determined by HPLC and NMR .

Why Xylose-13C5,d6 Cannot Be Simply Replaced by Other Xylose Isotopologues


Stable isotope-labeled internal standards are not interchangeable despite sharing the same parent molecule. Single-isotope xylose analogs such as D-Xylose-13C₅ (M+5 mass shift) and D-Xylose-d₆ (M+6 mass shift) provide only one mode of isotopic differentiation from unlabeled xylose (M+0), which limits their ability to resolve spectral overlap from naturally occurring isotopologues or co-eluting matrix components . Deuterium-only labels (e.g., Xylose-d₆ at 98 atom % D ) are additionally susceptible to proton back-exchange in aqueous biological matrices, leading to quantitation drift . Single-¹³C-position labels (e.g., Xylose-1-¹³C, M+1) generate a mass difference of only 1 Da versus unlabeled xylose, well below the ≥3 Da threshold recommended for reliable isotopologue resolution in small-molecule LC-MS/MS assays . These substitution risks are detailed quantitatively in the evidence below.

Quantitative Differentiation of Xylose-13C5,d6 Against Closest Isotopologue Comparators


Mass Difference of 11 Da vs. Unlabeled Xylose Exceeds the 3 Da LC-MS/MS Linearity Threshold

Xylose-13C5,d6 yields a molecular ion mass of approximately 161 Da, 11 Da heavier than unlabeled D-xylose (150 Da). This 11-unit mass shift substantially exceeds the widely accepted 3-Da minimum threshold for linear calibration curves in LC-MS/MS small-molecule analysis, avoiding second-order curvature caused by natural-isotope spectral overlap . In contrast, Xylose-1-¹³C (M+1, 1 Da difference) and Xylose-2-¹³C (M+1, 1 Da difference) both fall significantly below this threshold, resulting in non-linear calibration behavior .

LC-MS/MS Isotope Dilution Internal Standard Design Calibration Linearity

Dual ¹³C₅ + d₆ Enrichment (99/98 atom %) Provides Simultaneous Carbon and Hydrogen Isotopic Tracking

Vendor specifications report Xylose-13C5,d6 with 99 atom % ¹³C enrichment and 98 atom % deuterium enrichment . By contrast, D-Xylose-13C₅ (Aldrich 666378) is specified at 98 atom % ¹³C without deuterium labeling , and D-Xylose-d₆ (Alfa Chemistry ACMA00025900) carries 98 atom % D without ¹³C enrichment . The dual-label design enables simultaneous detection of both the carbon skeleton (via ¹³C MS or ¹³C NMR) and hydrogen/deuterium positions (via deuterium NMR or mass isotopologue analysis) in a single tracer experiment, a capability absent in any single-isotope xylose isotopologue.

Isotopic Enrichment Metabolic Flux Analysis NMR HRMS

Resistance to Deuterium Back-Exchange vs. Deuterium-Only Xylose-d₆ in Aqueous Biological Matrices

Best-practice guidance for stable isotope-labeled internal standard design emphasizes that deuterium labels are vulnerable to proton back-exchange in aqueous matrices, particularly when positioned on heteroatoms or adjacent to carbonyl groups, whereas ¹³C labels are chemically non-exchangeable . Xylose-13C5,d6 mitigates this risk through its five non-exchangeable ¹³C backbone labels: even if all six deuterium atoms underwent exchange (worst-case scenario), the residual M+5 mass shift from the ¹³C₅ skeleton would preserve most of the quantitative capability. In contrast, Xylose-d₆ relies entirely on deuterium for its M+6 label, and back-exchange can reduce the effective mass shift below the 3 Da threshold, compromising quantitation accuracy .

Deuterium Exchange Stability Bioanalysis LC-MS/MS Method Robustness

Chemical Purity ≥98% by HPLC and NMR Meets or Exceeds Single-Isotope Comparator Purity Specifications

BenchChem product specifications for Xylose-13C5,d6 report chemical purity ≥98% as determined by HPLC and NMR , consistent with vendor-reported purity for D-Xylose-13C₅ (Aldrich, 99% CP) and D-Xylose-d₆ (Alfa Chemistry, 98%) . InvivoChem lists Xylose-13C5,d6 purity at ≥98% , indicating that the dual-labeling synthesis does not compromise bulk chemical purity relative to single-isotope products, which typically range from 98% to 99%.

Chemical Purity Quality Control Procurement Specification

Validated Utility as Internal Standard in LC-MS/MS Sugar Probe Quantification in Plasma

A validated LC-MS/MS method for simultaneous quantification of oral-sugar probes (lactulose, rhamnose, xylose, 3-O-methylglucose) in cat plasma employed stable isotope-labeled ¹³C standards for each analyte as internal standards, demonstrating the analytical suitability of ¹³C-labeled xylose in a rigorous bioanalytical context [1]. While the study used ¹³C-xylose (not explicitly ¹³C₅,d₆), the class of uniformly ¹³C-labeled xylose internal standards is thereby validated; the d₆ component of Xylose-13C5,d6 adds the proven additional benefit of mass-shift expansion beyond M+5.

Bioanalysis Sugar Probe Assay Intestinal Permeability LC-MS/MS Validation

Precision Applications for Xylose-13C5,d6 Based on Verified Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis Requiring Linear Calibration over Wide Dynamic Ranges

Xylose-13C5,d6, with an 11 Da mass shift versus unlabeled xylose, eliminates second-order calibration curvature associated with M+1 or M+2 internal standards. This makes it the preferred internal standard when method validation demands linearity across multi-log concentration ranges (e.g., pharmacokinetic studies, intestinal permeability sugar-probe assays). Users selecting Xylose-d₆ (M+6) or D-Xylose-13C₅ (M+5) accept smaller mass margins that may require additional matrix-matched calibration strategies to maintain linearity .

Dual-Tracer ¹³C/²H Metabolic Flux Analysis (MFA) in Microbial and Plant Systems

The simultaneous presence of five ¹³C atoms and six deuterium atoms in Xylose-13C5,d6 enables parallel carbon and hydrogen metabolic tracing without requiring separate labeling experiments. In ¹³C-MFA studies of xylose metabolism, the uniform ¹³C₅ label provides complete carbon skeleton tracing, while deuterium labels at non-labile positions permit independent monitoring of hydrogen/deuterium isotopic fractionation at enzymatic steps. Single-label comparators (e.g., [1,2-¹³C]xylose, [5-¹³C]xylose) provide only partial positional carbon information, requiring multiple parallel tracer experiments to achieve comparable pathway resolution .

Robust Isotope-Dilution Quantification of Xylose in Biological Matrices with High Deuterium Exchange Potential

In plasma, urine, and intracellular metabolite extracts where aqueous proton/deuterium exchange is unavoidable, Xylose-13C5,d6 provides a 'fail-safe' quantitation capability through its non-exchangeable ¹³C₅ backbone. Even under worst-case deuterium loss conditions, the residual M+5 mass shift from ¹³C₅ allows continued reliable quantification, whereas deuterium-only internal standards may revert to near-native mass and lose all internal standard discrimination .

Procurement of a Single Dual-Use Internal Standard for Both GC-MS and LC-MS/MS Carbohydrate Workflows

Xylose-13C5,d6 serves as a universal internal standard across both GC-MS (following suitable derivatization, e.g., alditol acetate or TMS) and LC-MS/MS platforms, eliminating the need to procure and qualify separate ¹³C-only and deuterium-only standards for different instruments. The 11 Da mass shift is sufficient for both low-resolution (e.g., single quadrupole GC-MS) and high-resolution (e.g., Q-TOF) mass spectrometers .

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